molecular formula C33H54O5 B12795221 alpha-Tocopherol succinate, DL- CAS No. 47801-19-4

alpha-Tocopherol succinate, DL-

Cat. No.: B12795221
CAS No.: 47801-19-4
M. Wt: 530.8 g/mol
InChI Key: IELOKBJPULMYRW-IKTKBOKFSA-N
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Description

Alpha-Tocopherol succinate, DL-, also known as DL-alpha-tocopheryl hydrogen succinate, is a synthetic form of vitamin E. It is an ester of alpha-tocopherol and succinic acid, designed to enhance the stability and bioavailability of vitamin E. This compound is widely used in dietary supplements, pharmaceuticals, and cosmetics due to its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Tocopherol succinate, DL-, is synthesized through the esterification of alpha-tocopherol with succinic anhydride. The reaction typically involves the following steps:

    Esterification Reaction: Alpha-tocopherol is reacted with succinic anhydride in the presence of a catalyst such as pyridine or triethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 50-70°C for several hours.

    Purification: The product is purified through recrystallization or chromatography to obtain pure alpha-tocopherol succinate, DL-.

Industrial Production Methods

In industrial settings, the production of alpha-tocopherol succinate, DL-, involves large-scale esterification processes. The reaction is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Alpha-Tocopherol succinate, DL-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tocopheryl quinone.

    Hydrolysis: The ester bond can be hydrolyzed to release alpha-tocopherol and succinic acid.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Tocopheryl quinone.

    Hydrolysis: Alpha-tocopherol and succinic acid.

    Substitution: Various substituted tocopherol derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Tocopherol succinate, DL-, has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in cellular antioxidant defense mechanisms.

    Medicine: Explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the formulation of dietary supplements and cosmetic products for its antioxidant properties.

Mechanism of Action

Alpha-Tocopherol succinate, DL-, exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage. The compound also modulates signaling pathways involved in cell proliferation and apoptosis. Key molecular targets include:

    Reactive Oxygen Species (ROS): Neutralizes ROS to prevent cellular damage.

    Apoptotic Pathways: Activates caspases and other apoptotic proteins to induce cell death in cancer cells.

Comparison with Similar Compounds

Alpha-Tocopherol succinate, DL-, is compared with other vitamin E derivatives such as:

    Alpha-Tocopherol: The natural form of vitamin E, less stable than its succinate ester.

    Alpha-Tocopheryl Acetate: Another esterified form, used for its stability and bioavailability.

    Alpha-Tocopheryl Phosphate: A water-soluble derivative with unique applications in aqueous formulations.

Alpha-Tocopherol succinate, DL-, is unique due to its enhanced stability and bioavailability, making it a preferred choice in various applications.

Properties

CAS No.

47801-19-4

Molecular Formula

C33H54O5

Molecular Weight

530.8 g/mol

IUPAC Name

4-oxo-4-[[(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid

InChI

InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33-/m0/s1

InChI Key

IELOKBJPULMYRW-IKTKBOKFSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Origin of Product

United States

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